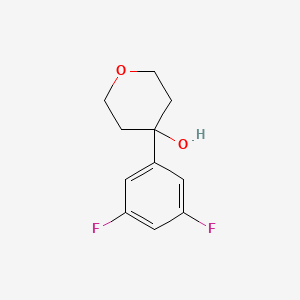

4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

Vue d'ensemble

Description

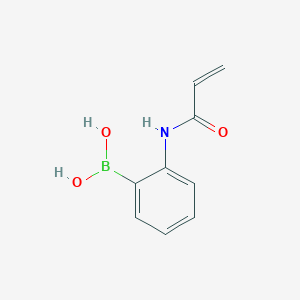

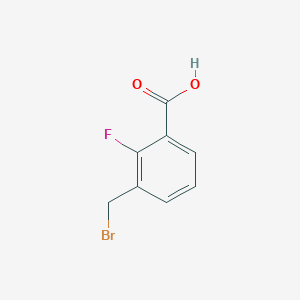

“4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol” is a chemical compound with the CAS Number: 139503-12-1 . It has a molecular weight of 214.21 . The compound appears as a white to yellow powder or crystals .

Synthesis Analysis

The synthesis of this compound involves a reaction with magnesium in tetrahydrofuran under an inert atmosphere . The reaction solution is then quenched by the addition of NH4Cl and the solution is extracted with EtOAc, washed with NaCl (sat), dried over MgS0 4, filtered, concentrated, and purified by ISCO Si0 2 chromatography . This process yields 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol in a yield of 71% .Molecular Structure Analysis

The IUPAC name of the compound is 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol . The InChI code is 1S/C11H12F2O2/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11/h5-7,14H,1-4H2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 214.21 . It appears as a white to yellow powder or crystals .Applications De Recherche Scientifique

Synthesis and Structural Analysis

A derivative of tetrahydro-2H-pyran-4-ol, through condensation with aryl Grignard reagents, has been studied for its synthesis and conformational properties. This research has led to the understanding of its structural characteristics, supported by IR spectra, NMR spectral analyses, and single-crystal X-ray diffraction analysis, providing insights into the pseudo equatorial position of the aryl group and the flattened heterocyclic ring near the sulfur end of the molecule (Tran et al., 2005).

Medicinal Chemistry Applications

Although your request specifically excluded drug use and dosage information, it's noteworthy to mention that compounds within this chemical class, such as substituted-[(3R)-amino-2-(2,5-difluorophenyl)]tetrahydro-2H-pyran analogs, have been evaluated for their potential as selective and orally active inhibitors in medicinal chemistry, leading to significant developments like omarigliptin (Chen et al., 2015).

Advanced Synthetic Applications

Innovative synthetic strategies have been explored using this chemical scaffold, such as the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives through tandem Prins-type cyclization, showcasing a modular approach for constructing complex polycyclic architectures in natural products (Someswarao et al., 2018).

Crystallographic Studies

The crystallographic analysis of related compounds, such as 9-(2,4-Difluorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione, has provided valuable information on the molecular conformation and interactions within the crystal lattice, contributing to the broader understanding of the structural aspects of such compounds (Begum et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

4-(3,5-difluorophenyl)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11/h5-7,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOXCRBWNOMXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598602 | |

| Record name | 4-(3,5-Difluorophenyl)oxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol | |

CAS RN |

139503-12-1 | |

| Record name | 4-(3,5-Difluorophenyl)oxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)